(S,R,S)-AHPC-C4-NH2 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

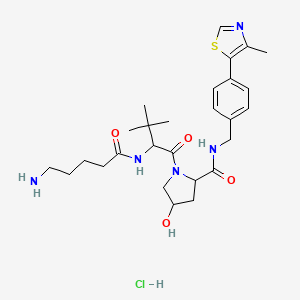

Fórmula molecular |

C27H40ClN5O4S |

|---|---|

Peso molecular |

566.2 g/mol |

Nombre IUPAC |

1-[2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C27H39N5O4S.ClH/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28;/h8-11,16,20-21,24,33H,5-7,12-15,28H2,1-4H3,(H,29,35)(H,31,34);1H |

Clave InChI |

HJICCZROGLAHNB-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O.Cl |

Origen del producto |

United States |

Foundational & Exploratory

(S,R,S)-AHPC-C4-NH2 Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action as a VHL E3 Ligase Ligand for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C4-NH2 hydrochloride is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome system (UPS).[1][2][3][4][5][6] This molecule serves as a fundamental building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate target proteins.[1][2][4][7][8] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2][4][7][8] The (S,R,S) stereoisomer of the AHPC core is crucial for its potent and specific binding to VHL.[1] The hydrochloride salt form of (S,R,S)-AHPC-C4-NH2 enhances its water solubility and stability, facilitating its use in experimental settings.[1] This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols for its characterization, and quantitative data related to this compound and its derivatives in the context of PROTACs.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary function of (S,R,S)-AHPC-C4-NH2 within a PROTAC is to act as the VHL-recruiting moiety. The PROTAC molecule, by simultaneously binding to both the VHL E3 ligase complex and a target protein, induces the formation of a ternary complex.[7][9] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein, a process catalyzed by the VHL E3 ligase complex. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[5][6] This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.

Signaling Pathway

The signaling cascade initiated by a PROTAC incorporating (S,R,S)-AHPC-C4-NH2 is a key aspect of its therapeutic potential. The following diagram illustrates this pathway.

Quantitative Data

The efficacy of (S,R,S)-AHPC-C4-NH2-based PROTACs is evaluated using several key quantitative metrics. While specific data for the hydrochloride salt of the C4-NH2 linker version is not always explicitly reported in literature, the following tables summarize representative data for closely related (S,R,S)-AHPC-based VHL ligands and PROTACs to provide a comparative overview.

| Ligand/PROTAC | Target Protein | E3 Ligase Recruited | Cell Line(s) | DC50 (nM) | Dmax (%) | Reference(s) |

| PROTAC 1 | EED | VHL | Karpas422 | 58 | >95 | [9][10][11] |

| PROTAC 2 | EED | VHL | Karpas422 | 49 | >95 | [9][10][11] |

| UNC6852 | EED | VHL | HeLa, DB | ~100 | >90 | [12] |

Table 1: Degradation Performance of EED-Targeted PROTACs Utilizing a VHL Ligand. DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation.

| Ligand | Binding Affinity (Kd) to VHL | Assay Method | Reference(s) |

| VH032 | 185 nM | Isothermal Titration Calorimetry | [8] |

| Compound 134a | 29 nM | Surface Plasmon Resonance | [5][6] |

Table 2: Binding Affinities of VHL Ligands. Kd represents the dissociation constant, a measure of binding affinity. VH032 is a parent compound to (S,R,S)-AHPC.

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and validation of PROTACs incorporating (S,R,S)-AHPC-C4-NH2.

VHL Binding Affinity Assessment

1. Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions.

-

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the (S,R,S)-AHPC-C4-NH2 ligand binding to the VHL protein complex.

-

Materials:

-

Purified VHL-ElonginB-ElonginC (VBC) complex.

-

This compound.

-

ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

-

Isothermal titration calorimeter.

-

-

Procedure:

-

Prepare the VBC protein complex in the ITC buffer. A typical concentration is 10-20 µM.

-

Dissolve the this compound in the same ITC buffer to a concentration approximately 10-fold higher than the protein concentration.

-

Load the protein solution into the sample cell and the ligand solution into the injection syringe.

-

Perform a series of injections of the ligand into the protein solution, measuring the heat change after each injection.

-

A control titration of the ligand into the buffer alone is performed to subtract the heat of dilution.

-

The data is fitted to a suitable binding model to determine the thermodynamic parameters.[4][8]

-

2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

-

Objective: To determine the association (kon) and dissociation (koff) rate constants, and the dissociation constant (Kd) of the ligand-VHL interaction.

-

Materials:

-

SPR instrument and sensor chips.

-

Purified VBC complex (e.g., GST-tagged).

-

This compound.

-

Running buffer (e.g., HBS-EP+).

-

-

Procedure:

-

Immobilize the VBC complex onto the sensor chip surface.

-

Prepare a series of concentrations of the this compound in the running buffer.

-

Inject the ligand solutions over the sensor surface and monitor the binding response in real-time.

-

After the association phase, flow running buffer over the surface to monitor the dissociation phase.

-

The sensorgrams are fitted to a kinetic binding model to determine the kinetic parameters.[3][4][5][6]

-

In Vitro Ubiquitination Assay

This assay confirms the ability of the PROTAC to induce ubiquitination of the target protein in a VHL-dependent manner.

-

Objective: To demonstrate that the PROTAC can facilitate the ubiquitination of a target protein.

-

Materials:

-

E1 Ubiquitin Activating Enzyme.

-

E2 Ubiquitin Conjugating Enzyme (e.g., Ube2D2).

-

VBC complex.

-

Recombinant target protein.

-

Ubiquitin.

-

ATP.

-

PROTAC containing (S,R,S)-AHPC-C4-NH2.

-

-

Procedure:

-

Combine the reaction components in a microcentrifuge tube.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by Western blot using an antibody against the target protein to detect higher molecular weight ubiquitinated species.[2][4]

-

Cellular Degradation Assay (Western Blot)

This is the standard method to quantify the degradation of the target protein in a cellular context.

-

Objective: To measure the dose-dependent degradation of the target protein induced by the PROTAC.

-

Materials:

-

Cell line expressing the target protein.

-

PROTAC containing (S,R,S)-AHPC-C4-NH2.

-

Cell lysis buffer.

-

Antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against the target protein and a loading control, followed by HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the percentage of protein degradation.[1]

-

Experimental Workflows

The following diagrams outline the logical flow of key experimental procedures.

Conclusion

This compound is a potent and versatile VHL ligand that serves as a cornerstone in the development of PROTACs for targeted protein degradation. Its high binding affinity and favorable chemical properties make it an invaluable tool for researchers in drug discovery. A thorough understanding of its mechanism of action, coupled with the application of robust experimental protocols as outlined in this guide, is crucial for the successful design and optimization of novel PROTAC-based therapeutics. The quantitative data and experimental workflows provided herein offer a solid foundation for the rational development of the next generation of targeted protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex. | BioGRID [thebiogrid.org]

- 11. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

A Technical Guide to (S,R,S)-AHPC-C4-NH2 Hydrochloride: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C4-NH2 hydrochloride is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It serves as a synthetic building block for the creation of Proteolysis-Targeting Chimeras (PROTACs), a novel class of therapeutic agents. PROTACs are heterobifunctional molecules designed to hijack the body's natural protein disposal system to selectively eliminate disease-causing proteins. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data related to its application, and detailed experimental protocols for its use.

This compound is an E3 ligase ligand-linker conjugate. It comprises a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, (S,R,S)-AHPC, connected to a four-carbon alkyl linker that terminates in a primary amine. This terminal amine provides a versatile reactive handle for the covalent attachment of a ligand targeting a specific protein of interest (POI). The resulting PROTAC molecule acts as a molecular bridge, bringing the POI into close proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The hydrochloride salt form of this compound enhances its aqueous solubility and stability, making it more amenable for use in biological experiments.[1][2][3]

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary function of a PROTAC synthesized using this compound is to induce the formation of a ternary complex between the target protein and the VHL E3 ligase complex.[4][5] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4][5] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

dot

Figure 1: PROTAC-mediated protein degradation pathway.

Quantitative Data

The efficacy of PROTACs is determined by several factors, including the binding affinity of the E3 ligase ligand to its target and the ability of the PROTAC to induce degradation of the protein of interest. While the direct dissociation constant (Kd) for (S,R,S)-AHPC is not always explicitly reported, its structural similarity to the well-characterized VHL ligand VH032 suggests a comparable high-affinity interaction.[1]

Table 1: Binding Affinity and Potency of VHL Ligands and a Representative PROTAC

| Compound | Target | Assay | Value | Reference |

| VH032 (parent compound of (S,R,S)-AHPC) | VHL | Isothermal Titration Calorimetry (ITC) | Kd = 185 ± 7 nM | [6] |

| PROTAC EED degrader-2 | EED | Binding Assay | pKD = 9.27 | [7] |

| PROTAC EED degrader-2 | PRC2 Complex | Enzyme Inhibition Assay | pIC50 = 8.11 | [7] |

| PROTAC EED degrader-2 | Karpas422 cells | Cell Proliferation Assay | GI50 = 57 nM | [7] |

Table 2: Degradation Performance of PROTACs Utilizing (S,R,S)-AHPC Derivatives

| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |

| PROTAC EED degrader-2 | EED, EZH2, SUZ12 | Karpas422 | Not explicitly stated, but significant degradation observed at 0.1-3 µM | >90% (estimated from Western blots) | [7] |

| ARV-771 | BET proteins | Castration-Resistant Prostate Cancer (CRPC) cells | <1 nM | Not explicitly stated | [8] |

| GMB-475 | BCR-ABL1 | Ba/F3 cells | IC50 of degradation = 1.11 µM | Not explicitly stated | [9] |

Experimental Protocols

The development of a PROTAC using this compound involves chemical synthesis followed by biological evaluation.

PROTAC Synthesis: Amide Coupling

This protocol describes the coupling of the primary amine on this compound to a carboxylic acid on a ligand for the protein of interest ("warhead").

Figure 3: Experimental workflow for Western blot analysis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of VHL-recruiting PROTACs. Its high-affinity VHL ligand and readily functionalizable linker make it a cornerstone in the development of novel therapeutics for a wide range of diseases. The protocols and data presented in this guide provide a foundation for researchers to design, synthesize, and evaluate their own (S,R,S)-AHPC-based PROTACs, contributing to the advancement of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. HIF-1alpha and EPAS ubiquitination mediated by the VHL tumour suppressor involves flexibility in the ubiquitination mechanism, similar to other RING E3 ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

(S,R,S)-AHPC-C4-NH2: A Technical Guide for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to (S,R,S)-AHPC-C4-NH2 in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by co-opting the cell's intrinsic ubiquitin-proteasome system.[1][2] At the heart of every PROTAC is a heterobifunctional molecule composed of a ligand for an E3 ubiquitin ligase, a ligand for the protein of interest (POI), and a linker connecting the two.[3][4] (S,R,S)-AHPC-C4-NH2 is a critical building block in the synthesis of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs.[3][5]

(S,R,S)-AHPC-C4-NH2 is a synthetic E3 ligase ligand-linker conjugate. It comprises the high-affinity (S,R,S)-AHPC ligand for VHL and a 4-carbon alkyl linker terminating in a primary amine.[3][5] This terminal amine serves as a versatile chemical handle, enabling the covalent attachment of a POI-targeting ligand to complete the PROTAC structure.[5] The dihydrochloride (B599025) salt form of (S,R,S)-AHPC-C4-NH2 is frequently utilized to improve its aqueous solubility and stability, facilitating its application in biological assays.[5] A notable application of this building block is in the development of PROTACs targeting the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2), a key player in epigenetic regulation and a target in various cancers.[5]

Mechanism of Action: VHL-Mediated Protein Degradation

The fundamental mechanism of a PROTAC synthesized from (S,R,S)-AHPC-C4-NH2 involves the formation of a ternary complex, bringing together the POI, the PROTAC, and the VHL E3 ubiquitin ligase.[5] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5]

Quantitative Data for (S,R,S)-AHPC-Based PROTACs

The efficacy of PROTACs can be quantified through various metrics, including binding affinity to the target protein and E3 ligase, and the potency of target degradation in cellular assays. Below is a summary of quantitative data for representative PROTACs developed using the (S,R,S)-AHPC scaffold.

| Compound ID | Target | E3 Ligase Ligand | pKD (EED) | pIC50 (PRC2 activity) | GI50 (Karpas422 cells) | Reference |

| PROTAC 1 | EED | VHL | 9.27 | 8.11 | 57 nM | [5] |

| PROTAC 2 | EED | VHL | 9.02 | 8.17 | 45 nM | [5] |

-

pKD: The negative logarithm of the dissociation constant, indicating binding affinity.[5]

-

pIC50: The negative logarithm of the half-maximal inhibitory concentration.[5]

-

GI50: The half-maximal growth inhibition concentration.[5]

| PROTAC | Target(s) | VHL Ligand Derivative | Cell Line | DC50 (nM) | Dmax (%) | Binding Affinity (Kd, nM) | Reference |

| ARV-771 | BRD2, BRD3, BRD4 | (S,R,S)-AHPC derivative | 22Rv1 | < 5 | > 90 | BRD2(1): 34, BRD2(2): 4.7, BRD3(1): 8.3, BRD3(2): 7.6, BRD4(1): 9.6, BRD4(2): 7.6 | [1] |

-

DC50: The concentration of a PROTAC that results in 50% degradation of the target protein.[1]

-

Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC.[1]

Experimental Protocols

The development and characterization of PROTACs synthesized from (S,R,S)-AHPC-C4-NH2 require a series of well-defined experiments to confirm their mechanism of action and efficacy.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using (S,R,S)-AHPC-C4-NH2 typically involves the coupling of its terminal primary amine to a carboxylic acid on the POI-targeting ligand.[5]

Materials:

-

(S,R,S)-AHPC-C4-NH2 dihydrochloride

-

POI ligand with a carboxylic acid functional group

-

Amide coupling reagents (e.g., HATU, HOBt)

-

Organic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

-

Reagents for purification (e.g., HPLC solvents)

Procedure:

-

Dissolve the POI ligand (1 equivalent) in anhydrous DMF.

-

Add the amide coupling reagents (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 3 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add a solution of (S,R,S)-AHPC-C4-NH2 (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring its progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule.

-

Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Cellular Degradation Assay (Western Blot)

This assay quantifies the reduction in the level of a target protein in cells treated with a PROTAC.

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours), including a vehicle control (e.g., DMSO).[6]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for the Western blot.[6]

-

SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7][8]

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the POI, followed by incubation with an HRP-conjugated secondary antibody.[7][8]

-

Signal Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein signal to a loading control (e.g., GAPDH). Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[7][8]

Binding Affinity Assays

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of binary (PROTAC-POI or PROTAC-VHL) and ternary complexes in real-time.[9][10]

Experimental Strategy:

-

Binary Complex Formation: Determine the binding affinity (KD) for the two binary complexes: PROTAC-target protein and PROTAC-E3 ligase.[9]

-

Ternary Complex Formation: Immobilize the biotinylated E3 ligase on a sensor chip. Then, titrate a mixture of the PROTAC and the target protein at varying concentrations over the chip to measure the formation of the ternary complex.[9]

Fluorescence Polarization (FP)

FP assays are used to determine the binding affinities of PROTACs to their target protein or E3 ligase in a solution-based format.[11]

Principle: The assay measures the change in polarization of light emitted from a fluorescently labeled molecule (tracer) upon binding to a larger protein. When a small fluorescent ligand binds to a larger protein, the complex tumbles more slowly in solution, resulting in an increase in fluorescence polarization.[11][12]

Procedure (Competitive Binding):

-

A fluorescently labeled ligand (tracer) that binds to the POI or VHL is used.

-

In a microplate, a fixed concentration of the target protein and the tracer are added.

-

Increasing concentrations of the unlabeled PROTAC are titrated into the wells.

-

The PROTAC competes with the tracer for binding to the target protein, causing a decrease in fluorescence polarization.

-

The IC50 value is determined by plotting the change in polarization against the PROTAC concentration.

Conclusion

(S,R,S)-AHPC-C4-NH2 is a valuable and versatile chemical tool for the construction of VHL-recruiting PROTACs. Its pre-functionalized nature with a reactive primary amine simplifies the synthetic process, allowing researchers to readily conjugate a wide variety of POI-targeting ligands. The successful development of potent PROTACs using this building block, particularly in the context of targeting epigenetic regulators, underscores its importance in the field of targeted protein degradation. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for scientists and researchers working to design and evaluate novel PROTAC-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. aragen.com [aragen.com]

- 10. benchchem.com [benchchem.com]

- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nanomicronspheres.com [nanomicronspheres.com]

Understanding E3 Ligase Recruitment with (S,R,S)-AHPC-C4-NH2: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Proteolysis Targeting Chimeras (PROTACs) have revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. The success of a PROTAC hinges on its ability to effectively recruit an E3 ubiquitin ligase to a specific protein of interest. (S,R,S)-AHPC-C4-NH2 is a critical chemical tool in this field, serving as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, pre-functionalized with a linker for PROTAC synthesis. This guide provides a comprehensive technical overview of its mechanism, application, quantitative characterization, and the experimental protocols necessary for its use in targeted protein degradation research.

Core Function: A VHL Ligand for PROTAC Synthesis

(S,R,S)-AHPC-C4-NH2 is a synthetic E3 ligase ligand-linker conjugate.[1][2][3][4] It consists of two key components:

-

(S,R,S)-AHPC Moiety: This is a derivative of the well-characterized VHL ligand, VH032, with a specific stereochemistry crucial for potent and high-affinity binding to the von Hippel-Lindau E3 ligase complex.[5]

-

C4-NH2 Linker: A 4-carbon alkyl chain terminating in a primary amine (-NH2). This linker provides a versatile chemical handle for the covalent attachment of a ligand that targets a specific protein of interest (POI), thereby forming a complete PROTAC molecule.[4]

The primary function of (S,R,S)-AHPC-C4-NH2 is to serve as a foundational building block for creating VHL-recruiting PROTACs.[4]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Once incorporated into a PROTAC, the (S,R,S)-AHPC moiety directs the entire molecule to the VHL E3 ligase. The PROTAC then acts as a bridge, bringing the VHL complex and the target protein into close proximity. This induced proximity is the catalytic event that initiates the degradation cascade.[5][6]

The process unfolds as follows:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the VHL E3 ligase complex (via the AHPC moiety) and the Protein of Interest (via the POI ligand), forming a key POI-PROTAC-VHL ternary complex.[4][6]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machine that degrades tagged proteins into small peptides.[5][7]

-

Catalytic Cycle: The PROTAC molecule is not consumed in the process and is released after ubiquitination, allowing it to recruit another target protein molecule for degradation.[5][7]

Application in PROTAC Synthesis

The terminal amine on the C4 linker of (S,R,S)-AHPC-C4-NH2 is a nucleophile that can be readily coupled to a POI ligand containing an electrophilic functional group, such as a carboxylic acid, to form a stable amide bond. This is a common and robust method for synthesizing the final PROTAC molecule.

Quantitative Data Summary

The efficacy of a PROTAC is defined by its binding affinity to its components and its cellular degradation performance. While specific binding data for the unconjugated (S,R,S)-AHPC-C4-NH2 is not extensively published, the affinity of the core (S,R,S)-AHPC scaffold is well-established. The following tables provide representative data for the parent VHL ligand and PROTACs built using this scaffold.

Table 1: Representative VHL Ligand Binding Affinity

| Compound | Assay Method | Measured Affinity (KD or IC50) | Reference |

|---|---|---|---|

| MZ1 (contains VHL ligand) | ITC | KD = 66 nM | [8] |

| MZ1 (contains VHL ligand) | SPR | KD = 29 nM | [8] |

| VH298 (VHL ligand) | FP | IC50 = 0.53 µM |[9] |

Table 2: Representative Degradation Performance of AHPC-Based PROTACs

| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |

|---|---|---|---|---|---|

| ARV-771 | BET Proteins | CRPC cells | < 1 nM | >90% | [10][11] |

| GMB-475 | BCR-ABL1 | Ba/F3 cells | 1.11 µM | Not Specified |[12] |

Note: DC50 is the concentration for 50% maximal degradation; Dmax is the maximum percentage of degradation. Data is representative of PROTACs using the AHPC scaffold.

Detailed Experimental Protocols

Validating a PROTAC requires a multi-assay approach to confirm target engagement, ternary complex formation, and cellular degradation.

Protocol 1: VHL Binding Affinity via Fluorescence Polarization (FP)

This competitive assay measures how well the test compound displaces a fluorescently labeled VHL ligand (probe), allowing for the determination of binding affinity (IC50).

-

Materials:

-

Purified VHL/Elongin B/Elongin C (VCB) complex.[13]

-

Fluorescently labeled VHL probe (e.g., FAM- or BODIPY-labeled VH032).[9]

-

Test compound (e.g., (S,R,S)-AHPC-C4-NH2 or a PROTAC derived from it).

-

Assay Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4.[8]

-

Black, low-volume 384-well microplate.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Methodology:

-

Prepare a serial dilution of the test compound in Assay Buffer containing a consistent, small percentage of DMSO (e.g., 1%).

-

In the microplate, add the VCB complex and the fluorescent probe at fixed concentrations (pre-determined to be in the linear range of the binding curve).

-

Add the serially diluted test compound to the wells. Include "no inhibitor" (positive control) and "no VCB complex" (negative control) wells.

-

Incubate the plate for 60 minutes at room temperature, protected from light.[9]

-

Measure the fluorescence polarization on a compatible plate reader (e.g., λex 485 nm, λem 528 nm).[9]

-

Plot the change in polarization against the log concentration of the test compound and fit the data to a dose-response curve to calculate the IC50 value.

-

Protocol 2: Cellular Protein Degradation Assay via Western Blot

This is the gold-standard method to quantify the reduction in target protein levels within cells after PROTAC treatment.[7]

-

Materials:

-

Cell line expressing the protein of interest.

-

PROTAC stock solution (e.g., 10 mM in DMSO).

-

Cell culture medium and 6-well plates.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.[14][15]

-

BCA Protein Assay Kit.

-

SDS-PAGE equipment, PVDF or nitrocellulose membranes, and transfer system.[14]

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: one for the target protein, one for a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate and an imaging system.[14]

-

-

Methodology:

-

Cell Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle-only control (DMSO).[15][16]

-

Cell Lysis: Wash cells with ice-cold PBS, then add supplemented RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed to pellet debris.[14]

-

Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay to ensure equal loading.[14]

-

SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]

-

Immunoblotting:

-

Detection & Analysis:

-

Wash the membrane thoroughly and apply the ECL substrate.[14]

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control band intensity for each lane.

-

Plot the normalized protein levels against the log concentration of the PROTAC to determine the DC50 and Dmax values.

-

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. academic.oup.com [academic.oup.com]

- 16. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of AHPC-Based PROTACs: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A typical PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. Among the E3 ligase recruiters, the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold has gained significant prominence. AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its incorporation into PROTAC design has led to the development of potent and selective protein degraders. This technical guide provides a comprehensive overview of the discovery and development of AHPC-based PROTACs, covering quantitative performance data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

The Central Role of the Linker in PROTAC Efficacy

The linker component of a PROTAC is a critical determinant of its overall performance and is far from being a mere passive spacer. The composition, length, and points of attachment of the linker significantly influence the PROTAC's physicochemical properties, cell permeability, and the stability and geometry of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. Commonly employed linker motifs in PROTAC design include polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths. The inclusion of PEG moieties can enhance the aqueous solubility of the PROTAC molecule. The development of highly potent PROTACs often involves the empirical optimization of these linkers, which may necessitate the synthesis of extensive compound libraries.

Quantitative Analysis of AHPC-Based PROTAC Performance

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters for this assessment are the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The following tables summarize quantitative data for a selection of VHL-recruiting PROTACs, illustrating the impact of linker modifications and target proteins on degradation potency.

| PROTAC Name | Target Protein | Cancer Cell Line | DC50 | Dmax (%) | Reference |

| LC-2 | KRAS G12C | NCI-H2030 | 0.59 µM | ~80% | |

| LC-2 | KRAS G12C | MIA PaCa-2 | 0.25 - 0.76 µM | >90% | |

| UNC9036 | STING | Caki-1 | 227 nM | >80% | |

| Pal-pom | CDK4/6 | TNBC cells | 20 - 50 nM | Not Specified | |

| A PROTAC targeting ERRα | ERRα | TNBC and Her2+ BC cells | 77 nM | Not Specified | |

| A PROTAC targeting p38α | p38α | Mammalian cell lines | Nanomolar range | Not Specified |

Visualizing the Logic: Workflows and Signaling Pathways

Graphviz diagrams provide a clear visual representation of the complex processes involved in AHPC-based PROTAC development and their mechanism of action.

Experimental Protocols

The development of a novel AHPC-based PROTAC involves a multi-step process that includes chemical synthesis and thorough biological evaluation. Below are representative protocols for key stages of this workflow.

Synthesis of an AHPC-PEG-Acid Linker

This protocol outlines a general method for synthesizing an AHPC-linker conjugate with a terminal carboxylic acid, which can then be coupled to a warhead containing a suitable amine functionality.

Materials:

-

(S,R,S)-AHPC hydrochloride

-

PEG linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected)

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Deprotection agent (e.g., TFA)

Procedure:

-

Coupling of AHPC to the PEG linker:

-

Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.

-

Add HATU, HOBt, and DIPEA to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction and purify the product by flash column chromatography.

-

-

Deprotection of the carboxylic acid:

-

Dissolve the purified AHPC-PEG-Boc product in a solution of TFA in DCM.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker.

-

Confirm the product identity and purity by NMR and LC-MS.

-

Western Blotting for Protein Degradation

This is a fundamental assay to quantify the degradation of the target protein and determine the DC50 and Dmax values.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

-

Protein Extraction and Quantification:

-

Lyse the cells and quantify the total protein concentration.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at

-

The Architect of Degradation: A Technical Guide to (S,R,S)-AHPC-C4-NH2 in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Core Principles of (S,R,S)-AHPC-C4-NH2-Mediated Protein Degradation

(S,R,S)-AHPC-C4-NH2 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a four-carbon alkyl amine linker.[1][2] This molecule serves as a critical building block in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from within a cell.[3][4] The fundamental principle behind this technology is the hijacking of the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[4]

A PROTAC synthesized using (S,R,S)-AHPC-C4-NH2 is a heterobifunctional molecule, featuring the (S,R,S)-AHPC moiety to engage the VHL E3 ligase and a separate ligand, or "warhead," to bind to a specific protein of interest (POI). The C4-NH2 linker provides a versatile attachment point for this warhead.[1] The PROTAC acts as a molecular bridge, inducing the formation of a ternary complex between the VHL E3 ligase and the POI.[1][4] This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its removal from the cellular environment.[1] This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple POI molecules.[4]

Quantitative Data Summary

The following tables summarize the efficacy of various PROTACs that utilize a VHL ligand, including those based on the (S,R,S)-AHPC scaffold, to degrade their respective target proteins.

| PROTAC Name | Target Protein | VHL Ligand Linker | Cell Line | DC50 | IC50 / GI50 | Binding Affinity (pKD/Kd) | Reference |

| ARV-771 | BET Proteins (BRD2/3/4) | VHL-based | Castration-Resistant Prostate Cancer (CRPC) cells | <1 nM | - | Kd: 4.7-34 nM | [2] |

| GMB-475 | BCR-ABL1 | (S,R,S)-AHPC derivative | Ba/F3 cells | - | 1.11 µM | - | [5] |

| EED-Targeted PROTAC 1 | EED (PRC2) | (S,R,S)-AHPC-C4-NH2 | Karpas422 | - | GI50 = 57 nM | pKD = 9.27 | [6] |

| UNC6852 | EED (PRC2) | VHL-based | HeLa | DC50 (EED) = 0.79 µM, DC50 (EZH2) = 0.3 µM | - | - | [5] |

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

The general mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C4-NH2 is the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.

References

- 1. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BCR::ABL1 Proteolysis-targeting chimeras (PROTACs): The new frontier in the treatment of Ph+ leukemias? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to PROTAC Linker Chemistry: Featuring (S,R,S)-AHPC-C4-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to co-opt the cell's intrinsic protein degradation machinery to eliminate disease-causing proteins.[1] Unlike traditional small-molecule inhibitors that block the function of a target protein, PROTACs act catalytically to induce the degradation of the entire protein.[2] This offers a distinct advantage, as it can overcome resistance mechanisms associated with inhibitors and target proteins previously considered "undruggable."

A PROTAC is a heterobifunctional molecule composed of three key components:

-

A warhead that binds to the protein of interest (POI).

-

An E3 ubiquitin ligase ligand that recruits an E3 ligase.

-

A linker that covalently connects the warhead and the E3 ligase ligand.

The PROTAC molecule facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI. This polyubiquitin (B1169507) tag marks the POI for degradation by the 26S proteasome, after which the PROTAC can be recycled to target another POI molecule.

The Critical Role of the Linker in PROTAC Efficacy

The linker is not merely a passive spacer; its chemical composition, length, and attachment points are critical determinants of a PROTAC's efficacy. The linker plays a crucial role in:

-

Ternary Complex Formation and Stability: The linker's flexibility and length dictate the correct orientation of the POI and E3 ligase to form a productive ternary complex, which is essential for efficient ubiquitination.[3]

-

Physicochemical Properties: The linker significantly influences the PROTAC's solubility, permeability, and metabolic stability, which are key factors for its drug-like properties.[4] Alkyl and polyethylene (B3416737) glycol (PEG) chains are common linker motifs used to modulate these properties.[3]

-

Degradation Efficacy (DC50 and Dmax): The concentration required to degrade 50% of the target protein (DC50) and the maximum percentage of degradation (Dmax) are highly dependent on the linker's characteristics.[3]

Focus on (S,R,S)-AHPC-C4-NH2: A VHL-Recruiting Linker

(S,R,S)-AHPC-C4-NH2 is a key building block in PROTAC synthesis, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6] It features a four-carbon alkyl amine linker, providing a versatile attachment point for a warhead targeting a specific POI.[6] The terminal primary amine allows for straightforward conjugation to a POI ligand, typically through amide bond formation.[7] The dihydrochloride (B599025) salt form of this molecule enhances its aqueous solubility and stability.[5]

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is quantified by the DC50 and Dmax values. The following tables summarize representative data from studies on VHL-recruiting PROTACs, highlighting the impact of linker composition and the potency of PROTACs synthesized using VHL ligands.

| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Reference |

| PROTAC 1 | EED | VHL | Alkyl/Ether | 57 | >90 | [7] |

| PROTAC 2 | EED | VHL | Alkyl/Ether | 45 | >90 | [7] |

| MZ1 | BRD4 | VHL | Alkyl/Ether | <100 | >90 | [8] |

| LC-2 | KRAS G12C | VHL | Alkyl/Ether | 250-760 | >90 | [9] |

| This table presents a selection of data to illustrate the typical efficacy of VHL-based PROTACs. |

| Compound ID | Target | pKD (EED) | pIC50 (PRC2 activity) | GI50 (Karpas422 cells) | Reference |

| PROTAC 1 | EED | 9.27 | 8.11 | 57 nM | [7] |

| PROTAC 2 | EED | 9.02 | 8.17 | 45 nM | [7] |

| pKD represents the negative logarithm of the dissociation constant, indicating binding affinity. pIC50 is the negative logarithm of the half-maximal inhibitory concentration. GI50 is the half-maximal growth inhibition concentration. |

Experimental Protocols

PROTAC Synthesis via Amide Coupling of (S,R,S)-AHPC-C4-NH2

This protocol describes the synthesis of a PROTAC by coupling the primary amine of (S,R,S)-AHPC-C4-NH2 with a carboxylic acid on the POI-targeting ligand.[7]

Materials:

-

(S,R,S)-AHPC-C4-NH2 dihydrochloride

-

POI-ligand with a carboxylic acid functional group

-

Amide coupling reagents (e.g., HATU, HOBt/EDC)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

-

Reaction vessel and magnetic stirrer

-

Purification system (e.g., preparative HPLC)

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve the POI-ligand-COOH (1.0 equivalent) and amide coupling reagents in anhydrous DMF.

-

Add the base (DIPEA, 3.0 equivalents) to the reaction mixture and stir for 10 minutes.

-

Add (S,R,S)-AHPC-C4-NH2 (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring the progress by LC-MS.

-

Upon completion, quench the reaction with water.

-

Purify the crude product by preparative reverse-phase HPLC.

-

Confirm the identity and purity of the final PROTAC using HRMS and NMR.

Western Blotting for Protein Degradation

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[10]

Materials:

-

Cell line expressing the POI

-

PROTAC compound

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific to the POI

-

Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to an appropriate density and treat with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Visualize the protein bands using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Visualizations of Key Processes

PROTAC Mechanism of Action

Caption: General mechanism of action for a VHL-recruiting PROTAC.

PROTAC Synthesis and Evaluation Workflow

Caption: A typical workflow for the design, synthesis, and evaluation of a PROTAC.

VHL-Mediated Signaling Pathway

Caption: The VHL signaling pathway and its co-option by PROTACs.

References

- 1. benchchem.com [benchchem.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Synthesis Protocol for (S,R,S)-AHPC-C4-NH2 Hydrochloride: A Key Building Block for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the synthesis of (S,R,S)-AHPC-C4-NH2 hydrochloride, a crucial bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). (S,R,S)-AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and the appended C4-amine linker allows for facile conjugation to a target protein ligand. The hydrochloride salt form enhances the compound's solubility and stability. This protocol outlines a plausible synthetic route, including the synthesis of the key (S,R,S)-AHPC intermediate, coupling with a protected C4-amine linker, and final deprotection and salt formation.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This technology has emerged as a powerful tool for targeted protein degradation in drug discovery. The synthesis of effective PROTACs relies on the modular assembly of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

This compound serves as a versatile building block for PROTAC synthesis, providing the VHL E3 ligase-recruiting element and a reactive primary amine for conjugation. This document details a comprehensive protocol for its preparation, aimed at researchers in academia and industry.

Data Presentation

Table 1: Summary of Key Synthetic Steps and Expected Outcomes

| Step | Reaction | Key Reagents | Solvent | Expected Yield (%) | Purity (%) |

| 1 | Synthesis of (S,R,S)-AHPC (VH032 Amine) | Boc-L-tert-leucine, (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, HATU, DIPEA | DMF | 60-70 | >95 |

| 2 | Coupling with Boc-protected C4-linker | (S,R,S)-AHPC, Boc-4-aminobutyric acid, HATU, DIPEA | DMF | 70-80 | >95 |

| 3 | Reduction of Amide to Amine | Boc-(S,R,S)-AHPC-C4-amide | THF, Borane-THF complex | 60-70 | >90 |

| 4 | Boc Deprotection and Hydrochloride Salt Formation | Boc-(S,R,S)-AHPC-C4-NH2 | 4M HCl in Dioxane | >90 | >97 |

Experimental Protocols

Protocol 1: Synthesis of (S,R,S)-AHPC (VH032 Amine)

This protocol is based on established literature procedures for the synthesis of the VHL ligand core.

Materials:

-

Boc-L-tert-leucine

-

(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of Boc-L-tert-leucine (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (1.0 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford Boc-(S,R,S)-AHPC.

-

For the deprotection of the Boc group, dissolve the purified product in a solution of 4M HCl in dioxane and stir at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure to yield (S,R,S)-AHPC as the hydrochloride salt.

Protocol 2: Amide Coupling with Boc-4-aminobutyric acid

Materials:

-

(S,R,S)-AHPC (from Protocol 1)

-

Boc-4-aminobutyric acid

-

HATU

-

DIPEA

-

DMF, anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of Boc-4-aminobutyric acid (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of (S,R,S)-AHPC (1.0 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature overnight.

-

Work-up and purify the product as described in Protocol 1, steps 5-8, to yield Boc-(S,R,S)-AHPC-C4-amide.

Protocol 3: Reduction of Amide to Amine

Materials:

-

Boc-(S,R,S)-AHPC-C4-amide (from Protocol 2)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Boc-(S,R,S)-AHPC-C4-amide in anhydrous THF and cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-THF complex (excess, e.g., 3-5 eq) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by 1 M HCl.

-

Stir the mixture for 30 minutes, then basify with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, Boc-(S,R,S)-AHPC-C4-NH2, can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 4: Boc Deprotection and Hydrochloride Salt Formation

Materials:

-

Boc-(S,R,S)-AHPC-C4-NH2 (from Protocol 3)

-

4 M Hydrogen chloride (HCl) in 1,4-dioxane

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

Procedure:

-

Dissolve the crude or purified Boc-(S,R,S)-AHPC-C4-NH2 in anhydrous DCM.

-

Add an excess of 4 M HCl in dioxane.

-

Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether to precipitate the product.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound as a solid.

Visualization of the Synthetic Workflow and Biological Mechanism

Caption: Synthetic workflow for this compound and its role in the PROTAC mechanism.

Application Notes and Protocols for the Conjugation of (S,R,S)-AHPC-C4-NH2 to a Target Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C4-NH2 is a high-affinity, synthetic E3 ubiquitin ligase ligand that incorporates the von Hippel-Lindau (VHL) ligand, (S,R,S)-AHPC, connected to a 4-carbon alkyl linker with a terminal primary amine.[1] This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][5] The terminal primary amine of (S,R,S)-AHPC-C4-NH2 serves as a versatile chemical handle for the covalent attachment of a warhead—a ligand that binds to a specific POI.[1]

These application notes provide detailed protocols for the conjugation of (S,R,S)-AHPC-C4-NH2 to target ligands containing either a carboxylic acid or an N-hydroxysuccinimide (NHS) ester functional group.

PROTAC-Mediated Protein Degradation Pathway

The ultimate goal of conjugating (S,R,S)-AHPC-C4-NH2 to a target ligand is to create a PROTAC that can induce the degradation of a protein of interest. The mechanism of action for a VHL-recruiting PROTAC is a catalytic cycle involving the formation of a ternary complex.[1][5][6]

Experimental Protocols

The following protocols describe two common methods for conjugating the primary amine of (S,R,S)-AHPC-C4-NH2 to a target ligand. The choice of protocol depends on the functional group present on the target ligand.

Protocol 1: Amide Coupling to a Carboxylic Acid using EDC/NHS Chemistry

This protocol is suitable for target ligands that contain a carboxylic acid moiety. The carboxylic acid is first activated with a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester intermediate. This intermediate then readily reacts with the primary amine of (S,R,S)-AHPC-C4-NH2 to form a stable amide bond.

Materials:

-

Target ligand with a carboxylic acid group

-

(S,R,S)-AHPC-C4-NH2 (or its hydrochloride/dihydrochloride salt)[1][2][3][4]

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.5

-

Purification supplies (e.g., preparative HPLC system, silica (B1680970) gel for column chromatography)

Procedure:

-

Activation of the Target Ligand: a. Dissolve the target ligand (1.0 equivalent) in anhydrous DMF or DMSO. b. In a separate vial, dissolve EDC (1.5 equivalents) and NHS (1.2 equivalents) in the same solvent. c. Add the EDC/NHS solution to the target ligand solution. d. Stir the reaction mixture at room temperature for 15-60 minutes to generate the NHS ester intermediate.

-

Conjugation Reaction: a. Dissolve (S,R,S)-AHPC-C4-NH2 (1.1 equivalents) in the coupling buffer. If using a salt form, add a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to neutralize the acid. b. Add the solution of (S,R,S)-AHPC-C4-NH2 to the activated target ligand solution. c. Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

-

Quenching the Reaction: a. Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS esters. b. Incubate for an additional 30 minutes at room temperature.

-

Purification: a. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by flash column chromatography or preparative reverse-phase HPLC.

-

Characterization: a. Confirm the identity and purity of the final PROTAC conjugate using NMR and high-resolution mass spectrometry (HRMS).

Protocol 2: Conjugation to an NHS Ester-Activated Ligand

This protocol is a more direct approach for target ligands that are already available as or have been pre-activated to an NHS ester.

Materials:

-

Target ligand with an NHS ester functional group

-

(S,R,S)-AHPC-C4-NH2 (or its hydrochloride/dihydrochloride salt)

-

Anhydrous DMF or DMSO

-

Coupling Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium borate, pH 8.3-8.5

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (if using a salt form of the amine)

-

Purification supplies (e.g., preparative HPLC system)

Procedure:

-

Preparation of Reagents: a. Prepare a stock solution of the NHS ester-activated target ligand (1.0 equivalent) in anhydrous DMF or DMSO. b. Prepare a stock solution of (S,R,S)-AHPC-C4-NH2 (1.1-1.5 equivalents) in the coupling buffer. If using a salt form, add DIPEA or TEA (2-3 equivalents).

-

Conjugation Reaction: a. Slowly add the solution of (S,R,S)-AHPC-C4-NH2 to the target ligand solution with gentle stirring. b. Incubate the reaction mixture for 1-4 hours at room temperature. The reaction should be protected from light. c. Monitor the reaction progress by LC-MS.

-

Purification and Characterization: a. Once the reaction is complete, purify the conjugate directly using preparative reverse-phase HPLC. b. Characterize the purified PROTAC by NMR and HRMS to confirm its identity and purity.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the conjugation of (S,R,S)-AHPC-C4-NH2. Note that these values are illustrative and may require optimization for specific target ligands.

Table 1: Recommended Reaction Conditions for Amide Coupling (EDC/NHS)

| Parameter | Recommended Value/Range | Notes |

| Molar Ratio (Ligand:EDC:NHS) | 1 : 1.5 : 1.2 | A slight excess of coupling reagents ensures efficient activation. |

| Molar Ratio (Activated Ligand:Amine) | 1 : 1.1-1.5 | An excess of the amine can drive the reaction to completion. |

| Solvent | Anhydrous DMF or DMSO | Ensures solubility of reactants. |

| pH (Coupling) | 7.2 - 8.5 | Optimal for the reaction between the NHS ester and primary amine. |

| Reaction Temperature | Room Temperature (20-25°C) | Mild conditions are generally sufficient. |

| Reaction Time | 2 - 12 hours | Monitor by LC-MS for completion. |

Table 2: Recommended Reaction Conditions for NHS Ester Conjugation

| Parameter | Recommended Value/Range | Notes |

| Molar Ratio (NHS Ester:Amine) | 1 : 1.1-1.5 | A slight excess of the amine is recommended. |

| Solvent | Anhydrous DMF or DMSO | Ensures solubility of reactants. |

| pH (Coupling) | 8.3 - 8.5 | A slightly basic pH deprotonates the primary amine for nucleophilic attack. |

| Reaction Temperature | Room Temperature (20-25°C) | Efficient coupling occurs at ambient temperature. |

| Reaction Time | 1 - 4 hours | Typically a faster reaction than the one-pot EDC/NHS coupling. |

Experimental Workflow Diagram

Characterization of the Final Conjugate

After purification, it is essential to thoroughly characterize the synthesized PROTAC to confirm its identity, purity, and ability to function as intended.

Key Characterization Assays:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final conjugate.

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized PROTAC.

-

Purity Analysis: Analytical reverse-phase HPLC is used to determine the purity of the final compound, which should typically be >95% for in vitro assays.

-

Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity of the PROTAC to both the target protein and the VHL E3 ligase.

-

In Vitro Degradation Assays: Western blotting or in-cell ELISA can be used to measure the degradation of the target protein in a relevant cell line upon treatment with the PROTAC. This allows for the determination of key parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[5][7]

By following these protocols and characterization methods, researchers can successfully conjugate (S,R,S)-AHPC-C4-NH2 to a target ligand of their choice, paving the way for the development of novel PROTACs for targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Revolutionizing Drug Discovery: Experimental Design for PROTACs Featuring (S,R,S)-AHPC-C4-NH2

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Designing and Evaluating PROTACs Incorporating the von Hippel-Lindau (VHL) E3 Ligase Ligand.

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. This document provides detailed application notes and experimental protocols for the design and evaluation of PROTACs utilizing the versatile (S,R,S)-AHPC-C4-NH2 as a linker and ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

At the core of PROTAC technology is the induced formation of a ternary complex, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome. The choice of E3 ligase ligand and the connecting linker are critical determinants of a PROTAC's efficacy and selectivity. (S,R,S)-AHPC is a well-established, high-affinity ligand for the VHL E3 ligase, and the C4-NH2 linker provides a versatile attachment point for a variety of "warheads" that target specific proteins.

A notable example of the successful application of this building block is in the development of PROTACs targeting the Polycomb Repressive Complex 2 (PRC2) component, Embryonic Ectoderm Development (EED). As demonstrated in the work by Hsu JH, et al. in Cell Chemical Biology (2019), PROTACs constructed with a VHL ligand can effectively degrade not only their direct target but also associated complex members, showcasing the potential of this approach to disrupt entire pathogenic protein complexes.[1][2]

Mechanism of Action: A Symphony of Induced Proximity

A PROTAC orchestrates a four-step process to achieve targeted protein degradation:

-

Binding: The PROTAC molecule, with its two distinct heads, simultaneously binds to the target Protein of Interest (POI) and the VHL E3 ligase.

-

Ternary Complex Formation: This dual binding event results in the formation of a transient POI-PROTAC-VHL ternary complex.

-

Ubiquitination: Within this complex, the E3 ligase enzymatic machinery is brought close to the POI, leading to the transfer of ubiquitin molecules onto accessible lysine (B10760008) residues of the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell. The PROTAC molecule is then released to engage in another cycle of degradation, acting in a catalytic manner.

References

Application Notes and Protocols for In Vitro Assays of (S,R,S)-AHPC-C4-NH2 based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The (S,R,S)-AHPC-C4-NH2 is a key building block in the synthesis of PROTACs, providing a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 4-carbon alkyl amine linker.[2][3] This linker's terminal amine allows for the covalent attachment of a ligand for a specific POI.

A significant application of PROTACs synthesized from (S,R,S)-AHPC-C4-NH2 is the targeted degradation of components of the Polycomb Repressive Complex 2 (PRC2), a crucial epigenetic regulator often dysregulated in cancer.[3] By targeting the EED subunit, these PROTACs can induce the degradation of the entire PRC2 complex, including EZH2 and SUZ12.[3]

These application notes provide detailed protocols for essential in vitro assays to characterize the activity of (S,R,S)-AHPC-C4-NH2 based PROTACs, from initial target engagement to final protein degradation.

PROTAC Mechanism of Action and Signaling Pathway

The fundamental mechanism of a PROTAC synthesized from (S,R,S)-AHPC-C4-NH2 involves the formation of a ternary complex between the target protein (e.g., EED), the PROTAC, and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation: In Vitro Degradation Profile

The efficacy of a PROTAC is quantified by its DC50 (the concentration required for 50% degradation of the target protein) and Dmax (the maximum percentage of degradation). The following table summarizes the degradation profile of UNC6852, a selective PRC2 degrader that contains a VHL ligand and targets EED.[4][5][6] This data is representative of what can be expected from a potent (S,R,S)-AHPC-C4-NH2 based PROTAC targeting the PRC2 complex.

| Compound ID | Target Protein | Cell Line | DC50 | Dmax | Reference |

| UNC6852 | EED | B lymphoblast | 0.31 µM | 94% | [5] |

| UNC6852 | EZH2 | B lymphoblast | 0.67 µM | 96% | [5] |

| UNC6852 | SUZ12 | B lymphoblast | 0.59 µM | 82% | [5] |

Experimental Protocols

A comprehensive evaluation of a PROTAC's in vitro activity involves a series of assays to confirm each step of its mechanism of action.

Caption: General experimental workflow for PROTAC characterization.

Protocol 1: Ternary Complex Formation Assay using NanoBRET™

This cell-based assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC in live cells.[7][8][9]

Materials:

-

HEK293 cells

-

Expression vector for NanoLuc®-fused target protein (e.g., NLuc-EED)

-

Expression vector for HaloTag®-fused E3 ligase (e.g., HaloTag®-VHL)

-

Transfection reagent

-

Opti-MEM™ I Reduced Serum Medium

-

DMEM with 10% FBS

-

HaloTag® NanoBRET™ 618 Ligand

-

Nano-Glo® Live Cell Substrate

-

White, opaque 96-well assay plates

-

Luminometer with 450 nm and >610 nm filters

Method:

-

Cell Transfection: Co-transfect HEK293 cells with the NLuc-POI and HaloTag®-E3 ligase expression vectors using a suitable transfection reagent.

-

Cell Plating: 24 hours post-transfection, plate the cells in white, opaque 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS.

-

Ligand Labeling: 4-6 hours after plating, add the HaloTag® NanoBRET™ 618 Ligand to a final concentration of 100 nM.

-

PROTAC Treatment: Prepare a serial dilution of the (S,R,S)-AHPC-C4-NH2 based PROTAC and add it to the wells. Include a vehicle control (e.g., DMSO).

-